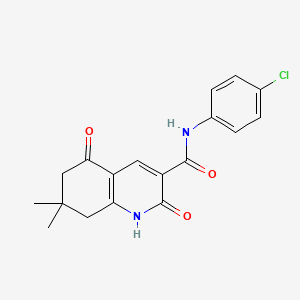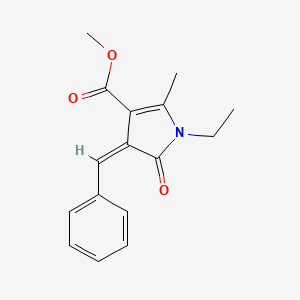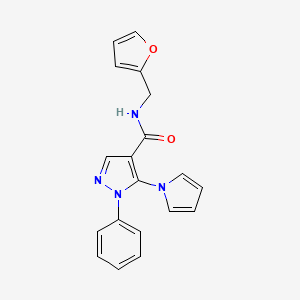
N-(2-furylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of related compounds typically involves heterocyclization or the reaction between specific carboxylic acids and amines, leading to a variety of substituted pyrazole derivatives. For example, compounds similar to the target molecule have been synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, resulting in novel structures with distinct chemical properties (Wu et al., 2012).
Molecular Structure Analysis
Structural characterization often involves spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy, alongside X-ray crystallography for precise molecular geometry determination. These methods have elucidated the structures of various related pyrazole derivatives, revealing insights into their molecular conformations and the nature of their substituents (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including heterocyclization, functionalization, and reactions with amines to form amides. These reactions are pivotal in modifying the chemical properties of the core pyrazole structure, enabling the synthesis of compounds with varied biological activities and chemical behaviors (Kumara et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for understanding their potential applications and handling requirements. For instance, the thermal stability and melting points can be assessed using techniques like TG-DTG and DSC, providing essential data for their storage and application conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and binding affinities to various receptors or enzymes, are key to understanding the compound's interactions at the molecular level. Studies have shown that similar pyrazole derivatives exhibit a range of activities, from antibacterial to anticancer properties, depending on their chemical structure and substituents (Pitucha et al., 2011).
科学的研究の応用
Synthesis and Receptor Affinity
- Cannabinoid Receptor Affinity and Molecular Modeling : A study by Silvestri et al. (2008) investigated compounds similar to the one for their affinity to cannabinoid hCB1 and hCB2 receptors. Some compounds displayed selectivity for hCB1, while others showed potential as hCB2 selective ligands. This research highlights the compound's relevance in exploring cannabinoid receptor interactions (Silvestri et al., 2008).
Chemical Synthesis Techniques
Heterocyclic System Synthesis : Massa et al. (1990) focused on the synthesis of pyrazolo[4,3-b]pyrrolizine and pyrazolo[4,3-b]pyrrolizine derivatives, providing insight into the chemical synthesis methods for compounds related to the one you're interested in (Massa et al., 1990).
Microwave-Assisted Synthesis : Hu et al. (2011) described a microwave-assisted method for synthesizing tetrazolyl pyrazole amides. This approach offers insights into efficient synthesis techniques that could be applicable to related compounds (Hu et al., 2011).
Biological Applications
Fluorescent Sensor for Fluoride Anion : Yang et al. (2011) studied a pyrazole-based fluorescent sensor for detecting fluoride anions. This research could be relevant for understanding how similar compounds might be used in sensing and detection applications (Yang et al., 2011).
Inhibition of Nitric Oxide Synthase : López Cara et al. (2009) synthesized phenylpyrrole derivatives, including compounds structurally related to the one , to inhibit neural and inducible Nitric Oxide Synthase (nNOS and iNOS). This study provides a perspective on potential therapeutic applications (López Cara et al., 2009).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(20-13-16-9-6-12-25-16)17-14-21-23(15-7-2-1-3-8-15)19(17)22-10-4-5-11-22/h1-12,14H,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRRRGXLORRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4540960.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4540969.png)
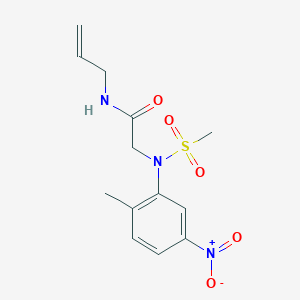
![2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)

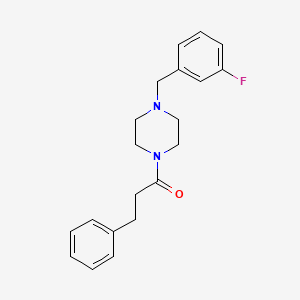
![2-{[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4541016.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4541029.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4541036.png)
![1-({1-[(4-tert-butylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541041.png)
